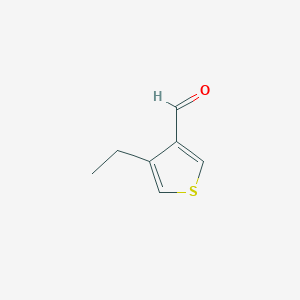

4-Ethylthiophene-3-carboxaldehyde

Vue d'ensemble

Description

4-Ethylthiophene-3-carboxaldehyde is a chemical compound with the CAS number 197724-05-3 . It is used in pharmaceutical testing and as a reference standard for accurate results .

Synthesis Analysis

Thiophene derivatives, such as 4-Ethylthiophene-3-carboxaldehyde, are synthesized using various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the intramolecular arylation of 4-aryloxy-methyl-5-iodothiophene-2-carbaldehydes .Molecular Structure Analysis

The molecular structure of 4-Ethylthiophene-3-carboxaldehyde can be determined using techniques like 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED). These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions involving 4-Ethylthiophene-3-carboxaldehyde can be predicted using advanced models like ReLM, a framework that leverages the chemical knowledge encoded in language models to assist Graph Neural Networks (GNNs), thereby enhancing the accuracy of real-world chemical reaction predictions .Orientations Futures

The future directions of catalytic chemistry, which includes the synthesis of compounds like 4-Ethylthiophene-3-carboxaldehyde, involve sustainable development. Catalytic chemistry will play a crucial role in sustainable economic development as it is involved in almost all-important areas of the chemical industry, such as the synthesis of chemicals and materials, energy production, and more .

Propriétés

IUPAC Name |

4-ethylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-2-6-4-9-5-7(6)3-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKLUYQYWJBWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylthiophene-3-carboxaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B173380.png)

![Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B173383.png)

![Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester](/img/structure/B173389.png)

![3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide](/img/structure/B173401.png)

![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)